(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, also known as 3-(Boc-amino)-3-(3-methoxyphenyl)propanoic acid, is an amino acid derivative that plays a significant role in organic synthesis and pharmaceutical development. This compound is characterized by its methoxyphenyl group and a tert-butoxycarbonyl group, which serves as a protective group for the amino functionality. Its molecular formula is C₁₅H₂₁NO₄, and it has a molecular weight of 295.34 g/mol. The compound is often utilized in peptide synthesis and the creation of biologically active molecules, making it valuable in both chemical research and industrial applications .
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is derived from the amino acid tyrosine, which is essential for protein synthesis and various metabolic pathways. It falls under the category of amino acids and derivatives, specifically those used in organic synthesis and medicinal chemistry. The compound is sourced from various chemical suppliers and is classified as a building block in the synthesis of peptides and other complex organic molecules .
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves several key steps:
In industrial settings, larger-scale production may employ automated peptide synthesizers and optimized reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reagent concentrations to minimize side reactions .
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can participate in various chemical reactions:
The reactions yield various derivatives based on the reagents used, including oxidized compounds and alcohols from reductions.
The mechanism of action for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid primarily involves its role as a precursor in peptide synthesis. The tert-butoxycarbonyl group allows for selective protection during synthetic processes, enabling efficient assembly of complex peptides. Once incorporated into peptides, it can influence biological activity through interactions with enzymes or receptors due to its specific structural features.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid has diverse applications across several fields:
This compound exemplifies the intersection of organic chemistry with biological applications, highlighting its significance in scientific research and industrial processes.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (CAS: 499995-77-6) represents a synthetically valuable β-amino acid derivative characterized by its chiral center at the C3 position adjacent to both the Boc-protected amine and the 3-methoxyphenyl moiety. This compound serves as a crucial building block in pharmaceutical synthesis, where enantiomeric purity directly influences biological activity. The molecular framework consists of a propanoic acid backbone substituted at the β-position with both the 3-methoxyphenyl group and the tert-butoxycarbonyl (Boc) protected amine functionality, yielding a molecular weight of 295.33 g/mol and the formula C₁₅H₂₁NO₅ [1] [3]. Its synthetic importance drives the development of sophisticated stereocontrol strategies to access the (S)-enantiomer with high optical purity.
Chiral auxiliaries provide a robust methodology for installing the required (S)-stereochemistry in this β-amino acid scaffold. The Evans oxazolidinone approach demonstrates particular utility, wherein a chiral auxiliary covalently bound to the substrate directs the stereochemical outcome of key bond-forming reactions:
Table 1: Chiral Auxiliary Approaches for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic Acid Synthesis
Auxiliary Type | Reaction Step | Stereochemical Control | Yield Range | Key Advantage |
---|---|---|---|---|
Evans Oxazolidinone | Alkylation of 3-Methoxyphenylacetyl Equivalent | Diastereoselective enolate alkylation | 70-85% | High diastereomeric excess (de >98%) |
Oppolzer's Sultam | Boc-protection followed by nucleophilic addition | Chelation-controlled addition | 65-80% | Facile auxiliary removal under mild conditions |
Ellman Sulfinimine | Nucleophilic addition of 3-methoxyphenyl nucleophile | Steric shielding approach | 75-88% | Direct access to N-protected amines |
The sequence typically begins with the formation of a chiral enolate derived from an acylated Evans auxiliary. This enolate undergoes highly diastereoselective alkylation with an appropriate 3-methoxybenzyl electrophile (e.g., 3-methoxybenzyl bromide). Subsequent cleavage of the auxiliary (e.g., via hydrolysis or transesterification) liberates the carboxylic acid functionality. The Boc-protection group is then introduced under standard conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP, yielding the target compound with excellent enantiocontrol (typically >98% ee) [4] . This methodology is particularly valued for its reliability and scalability, allowing the synthesis of multi-gram quantities with consistent high purity (≥98%) suitable for downstream pharmaceutical applications [1] . The crystalline nature of intermediates facilitates purification, often eliminating the need for chromatographic separation.
Transition metal catalysis offers atom-economic routes to the target molecule, bypassing stoichiometric chiral auxiliaries. Key methodologies include:
Asymmetric Hydrogenation: Catalytic hydrogenation of prochiral enol esters or dehydroamino acid derivatives bearing the 3-methoxyphenyl substituent provides a direct route. Chiral rhodium complexes with ligands like DuPhos (1,2-bis(phospholano)benzene) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) induce high enantioselectivity. Substrates such as (Z)-α-acetamido-3-(3-methoxyphenyl)propenoic acid undergo hydrogenation (50-100 psi H₂) in methanol or ethanol at room temperature, achieving ee values exceeding 95% and yields of 85-92%. Subsequent Boc-transprotection replaces the acetamide group with the Boc moiety [7].
Organocatalytic Mannich Reactions: Cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) promote the asymmetric Mannich reaction between aldehyde donors and Boc-protected imine acceptors derived from 3-methoxybenzaldehyde. This route constructs the β-amino acid skeleton with the chiral center established during C-C bond formation, often delivering >90% ee. A subsequent oxidation step (e.g., Pinnick oxidation) converts the aldehyde moiety to the carboxylic acid functionality [7].
Table 2: Catalytic Asymmetric Methods for (S)-Enantiomer Synthesis
Catalytic Method | Catalyst System | Substrate Class | Typical ee (%) | Critical Parameters |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | (Z)-α-Acetamido Enoate | 96-99% | H₂ pressure, solvent purity, catalyst loading (0.5-1 mol%) |
Organocatalytic Mannich | Hydroquinine-PHN | Boc-Imine + Aldehyde | 88-94% | Solvent (toluene), temperature (-20°C), water content |
Cu-Catalyzed Conjugate Addition | CuOTf/Phosferrox Ligand | β-Aryl-N-Boc-acrylamide | 90-95% | Anhydrous conditions, nitrogen atmosphere |
The Boc protecting group plays a multifaceted role beyond merely shielding the amine functionality during synthesis. Its bulky tert-butyl moiety significantly influences stereochemical outcomes in alkylation and enolization steps:
Steric Shielding: In alkylations of enolates derived from N-Boc-3-(3-methoxyphenyl)alanine precursors, the Boc group creates a steric bias favoring approach of the electrophile from the less hindered face. Molecular modeling shows the tert-butyl group and the 3-methoxyphenyl substituent adopt orthogonal conformations, minimizing 1,3-allylic strain. This conformational preference dictates the si-face approach of electrophiles to the (Z)-enolate, leading predominantly to the (S)-configured product. Studies comparing Boc with smaller protecting groups (Cbz, Ac) demonstrate its superior stereodirecting ability in these transformations [4] [7].
Acid-Base Stability Profile: The Boc group's stability under basic conditions (pH >10) is crucial for enolate generation, while its susceptibility to moderate acid (e.g., 25-50% TFA in DCM) allows facile deprotection without racemization. This orthogonal stability is essential when employing base-sensitive moieties like the methyl ester of propanoic acid. Furthermore, Boc minimizes side reactions like O-alkylation due to its moderate electron-withdrawing nature, stabilizing the enolate intermediate and promoting C-alkylation. The electron-withdrawing character slightly activates the α-proton, facilitating enolization under milder bases (e.g., NaHMDS, K₂CO₃) compared to unprotected amines [4] .
Table 3: Influence of Boc-Protection on Stereoselective Alkylation
Factor | Mechanistic Role | Stereochemical Consequence | Experimental Evidence |
---|---|---|---|
tert-Butyl Steric Bulk | Creates chiral environment shielding one enolate face | Favors (S)-product formation via re-face alkylation | X-ray crystallography of enolate-Boc complexes |
Conformational Rigidity | Restricts rotation around N-C(O) bond | Enforces preferred trajectory for electrophile attack | NMR NOE studies, computational modeling |
Moderate Electron-Withdrawing Effect | Stabilizes enolate anion | Reduces racemization and allows milder bases | Comparison of pKa values with Cbz/Ac protected analogs |
Despite advances in asymmetric synthesis, resolution remains a practical approach for obtaining enantiopure material, particularly from racemic mixtures of the 3-(3-methoxyphenyl)propanoic acid precursor:
Diastereomeric Salt Crystallization: Racemic 3-amino-3-(3-methoxyphenyl)propanoic acid undergoes reaction with chiral resolving agents like (1R,2S)-(-)-1-amino-2-indanol, (D)- or (L)-tartaric acid, or (1S)-(-)-camphor-10-sulfonic acid. The resulting diastereomeric salts exhibit distinct solubilities in solvent systems such as ethanol/water, acetone/water, or ethyl acetate/heptane. Sequential crystallizations typically enrich the desired (S)-enantiomer salt to >99% de. After filtration, the free amine is liberated using a mild base (e.g., NaHCO₃), followed by Boc-protection under Schotten-Baumann conditions (Boc₂O, NaOH, H₂O/THF) to yield the enantiopure target compound. This method, while technically straightforward, suffers from maximum theoretical yield limitations (≤50%) [2] .
Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica Lipase B, CAL-B; Pseudomonas cepacia Lipase, PSL) and esterases selectively hydrolyze or esterify one enantiomer of racemic esters of 3-amino-3-(3-methoxyphenyl)propanoic acid. Typical substrates include methyl, ethyl, or p-nitrophenyl esters. For instance, CAL-B-catalyzed hydrolysis of the methyl ester in phosphate buffer (pH 7.0-7.5) at 30-37°C often shows preference for the (R)-enantiomer, leaving the unreacted (S)-ester with ee >98% after ~50% conversion. Subsequent hydrolysis (LiOH, THF/H₂O) and Boc-protection afford the target acid. Alternatively, enzymatic transesterification of the racemic alcohol derived from carboxylic acid reduction can also achieve resolution. Optimizing solvent (e.g., vinyl acetate in MTBE), temperature, and enzyme loading is crucial for high enantioselectivity (E >200) [2].
Chiral Chromatography: Preparative HPLC using chiral stationary phases (CSPs) like polysaccharide derivatives (Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H), cyclodextrins, or macrocyclic glycopeptides (Chirobiotic T) provides a direct route to multi-milligram quantities of >99.5% ee material. Separation occurs through differential adsorption driven by hydrogen bonding, π-π interactions, and steric fit within the chiral selector cavities. While offering high purity, this method is primarily used for analytical validation or small-scale preparation due to high cost and low throughput. The Boc-protected derivative exhibits superior resolution factors compared to the free amine on most CSPs, attributed to enhanced hydrophobic interactions with the stationary phase .
Post-resolution, the enantiomerically enriched compound requires stringent storage conditions (dark place, inert atmosphere, room temperature) to prevent racemization or decomposition, maintaining the stereochemical integrity essential for pharmaceutical applications [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7